molecular formula C10H8ClNO B13921247 4-Chloro-2-cyclopropoxybenzonitrile

4-Chloro-2-cyclopropoxybenzonitrile

Cat. No.: B13921247
M. Wt: 193.63 g/mol
InChI Key: DMMQQRIMAGGHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H8ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyclopropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropoxybenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing industrial purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-cyclopropoxybenzonitrile, while reduction of the nitrile group can produce 4-chloro-2-cyclopropoxybenzylamine.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where the cyclopropoxy group is required for the desired chemical transformation or biological activity.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-2-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H8ClNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4H2

InChI Key

DMMQQRIMAGGHGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.